2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a dichlorophenoxy group and a phenylpiperazine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves the following steps:
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Formation of the Dichlorophenoxy Intermediate: : The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
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Etherification: : The 2,4-dichlorophenol is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid. This step often employs sodium hydroxide as the base.
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Amidation: : The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. This amidation reaction is typically facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
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Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
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Substitution: : Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide has a wide range of applications in scientific research:
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Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
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Biology: : Employed in studies of cellular processes and as a tool for investigating receptor-ligand interactions.
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Medicine: : Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
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Industry: : Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, influencing neurotransmitter activity and potentially modulating mood and behavior. The dichlorophenoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with comparable chemical properties.
4-(2,4-dichlorophenoxy)butyric acid: Used in agricultural settings for weed control.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide stands out due to its dual functional groups, which confer unique biological activities and make it a valuable compound for research in multiple scientific disciplines. Its ability to interact with neurotransmitter receptors distinguishes it from other similar compounds primarily used in agriculture.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c21-16-6-7-19(18(22)14-16)27-15-20(26)23-8-9-24-10-12-25(13-11-24)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXLZMQYLBXEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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